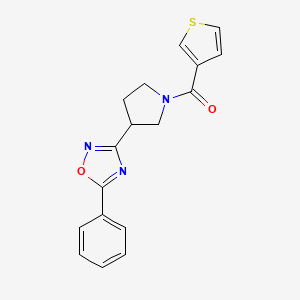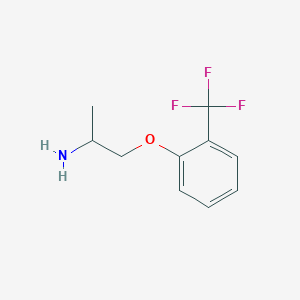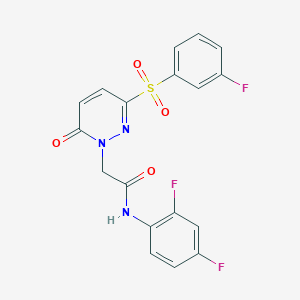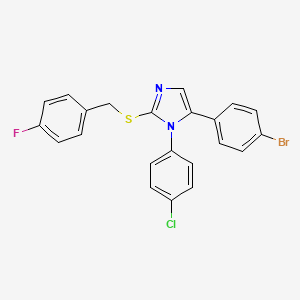
(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The oxadiazole ring is attached to a phenyl group and a pyrrolidinyl group .
Aplicaciones Científicas De Investigación
Molecular Synthesis and Characterization
Compounds with structural similarities to "(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone" have been synthesized and characterized, highlighting the importance of detailed molecular studies. For example, studies have reported the synthesis and spectral characterization of novel compounds, including those with thiazolyl and pyrazole structures, demonstrating their significance in developing new materials with potential applications in pharmaceuticals and materials science (Shahana & Yardily, 2020).
Antibacterial and Antimycobacterial Activities
Research has shown that derivatives similar in structure possess significant antibacterial and antimycobacterial activities. These compounds have been evaluated against various strains, showing promise as potential agents for treating bacterial infections. For instance, nicotinic acid hydrazide derivatives have been screened for their antimycobacterial activity, suggesting the potential of these molecules in addressing resistant strains of bacteria (R.V.Sidhaye et al., 2011).
Enzyme Inhibitory and Molecular Docking Studies
The enzyme inhibitory activities of compounds with structural similarities have been assessed, showing potential therapeutic applications. Molecular docking studies complement these findings by predicting interactions at the enzyme active sites, which is crucial for drug development processes. For example, a study on thiophene-based heterocyclic compounds revealed their inhibitory activities against enzymes like acetylcholinesterase and butyrylcholinesterase, indicating their potential use in treating diseases related to enzyme dysfunction (Cetin et al., 2021).
Advanced Materials Development
Compounds with related structures have been explored for their potential applications in developing advanced materials. This includes the synthesis of low-cost emitters with large Stokes' shifts, which are significant for applications in luminescent materials and optical devices. Research in this area demonstrates the versatility of these compounds in creating materials with desirable optical properties (Volpi et al., 2017).
Structural and Theoretical Studies
Extensive structural and theoretical studies, including density functional theory (DFT) calculations and crystal structure analysis, have been conducted to understand the properties and potential applications of these compounds better. Such studies provide insights into the molecular geometry, stability, and reactivity of compounds, which are critical for designing new molecules with specific functions (Huang et al., 2021).
Propiedades
IUPAC Name |
[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-17(14-7-9-23-11-14)20-8-6-13(10-20)15-18-16(22-19-15)12-4-2-1-3-5-12/h1-5,7,9,11,13H,6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSZQVUPJDNKQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(3E)-1-(dimethylamino)-3-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]imino}propylidene]propanedinitrile](/img/structure/B2423960.png)

![L-Serine, N-[(4-chlorophenyl)sulfonyl]-](/img/structure/B2423965.png)
![3-chloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-1-benzothiophene-2-carboxamide](/img/structure/B2423966.png)


![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2423970.png)
![(3Z)-3-[(1-benzyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B2423971.png)
![5-Chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzamide](/img/structure/B2423974.png)
![6-(2-chloro-6-fluorobenzyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2423975.png)



